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A comparative analysis of microarray and sequencing technologies for the identification of rare

genetic variants, with a performance focus on the Thermo Fisher Scientific Axiom™

Genotyping Array.

For: Researchers, scientists, and drug development professionals.

The pursuit of understanding the genetic underpinnings of complex diseases and developing

targeted therapeutics is increasingly focused on the identification of rare genetic variants.

These low-frequency variations are challenging to detect accurately and cost-effectively. This

guide provides a comparative overview of the performance of different technologies for rare

variant detection, with a special emphasis on the capabilities of microarray technology,

exemplified by the Thermo Fisher Scientific Axiom™ array platform. The performance data

cited is primarily from large-scale studies such as the UK Biobank, which has provided a wealth

of information on the real-world performance of these technologies.[1][2]

A note on the requested product "UM1024 array": An extensive search did not yield a specific

genotyping array with this designation. Therefore, this guide focuses on the widely used and

well-documented Thermo Fisher Scientific Axiom™ array as a representative and high-

performing platform for rare variant detection.
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Performance Comparison: Microarrays vs.
Sequencing
The two primary technologies for large-scale genetic variant analysis are microarrays and next-

generation sequencing (NGS), with Whole Exome Sequencing (WES) and Whole Genome

Sequencing (WGS) being the most common NGS methods for variant detection.

Microarrays, such as the Axiom™ array, are a hybridization-based technology that interrogates

a pre-selected set of known genetic variants. This makes them highly efficient and cost-

effective for genotyping large numbers of samples. However, their performance with very rare

variants has traditionally been a concern due to the reliance on clustering algorithms for

genotype calling, which can be less accurate when the number of individuals with the variant is

low.[1]

Sequencing-based methods like WES and WGS, on the other hand, read the actual nucleotide

sequence, allowing for the discovery of both known and novel variants. WES focuses on the

protein-coding regions of the genome (the exome), where a majority of disease-causing

mutations are believed to reside, making it a cost-effective alternative to WGS.[3][4]

Sequencing is generally considered the "gold standard" for variant detection, especially for rare

and novel variants.

The following tables summarize the performance of the Axiom™ array in detecting rare

variants, particularly highlighting the significant improvements brought by advanced genotyping

algorithms like the Rare Heterozygous Adjusted (RHA) algorithm.[1][5][6] The data is

benchmarked against Whole Exome Sequencing data from the UK Biobank.[1]

Table 1: Performance of Axiom™ Array for Rare Variant
Detection (Positive Predictive Value)
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Minor Allele Frequency
(MAF)

Mean PPV (Pre-RHA
Algorithm)

Mean PPV (Post-RHA
Algorithm)

< 0.001% 16% - 38% 67% - 83%

0.001% - 0.005% 58% 82%

0.005% - 0.01% 80% 88%

0.01% - 1% ~95% >95.5%

> 1% ~99% ~99%

Data is synthesized from studies on the UK Biobank Axiom™ array, comparing array genotypes

to whole exome sequencing data.[1][5]

Table 2: Performance of Axiom™ Array for Rare Variant
Detection (Sensitivity)

Minor Allele Frequency (MAF)
Sensitivity (Post-RHA & Probeset
Filtering)

0 - 0.001% 70%

0.001% - 0.005% 88%

0.005% - 0.01% 94%

0.01% - 1% >98%

1% - 50% >99.9%

Data reflects the improved sensitivity after the application of the RHA algorithm and enhanced

quality control of array probesets.[5]

Table 3: Technology Comparison for Rare Variant
Detection
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Feature Axiom™ Microarray
Whole Exome Sequencing
(WES)

Principle
Hybridization to pre-designed

probes

Next-generation sequencing of

captured exons

Variant Discovery
Interrogates known variant

sites

Enables discovery of known

and novel variants

Cost per Sample Lower Higher

Throughput Very High High

Detection of very rare variants

(MAF < 0.01%)

Moderate to high with

advanced algorithms (e.g.,

RHA)

High

Data Analysis Complexity Lower Higher

Detection of Structural Variants

(e.g., CNVs)

Can be designed to detect

specific CNVs

Possible, but performance can

vary

Experimental Protocols
Axiom™ Array Genotyping Workflow (as exemplified in
UK Biobank)
The genotyping process for large-scale studies using the Axiom™ array generally follows these

steps:

Sample Preparation: High-quality genomic DNA is extracted from samples (e.g., blood,

saliva).

Target Amplification: The genomic DNA is amplified in a multiplex polymerase chain reaction

(PCR).

Fragmentation and Labeling: The amplified DNA is fragmented and labeled with a

fluorescent dye.
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Hybridization: The labeled DNA fragments are hybridized to the Axiom™ microarray chip,

which contains probes for the target variants.

Ligation and Staining: A ligation step differentiates between the two alleles of a single

nucleotide polymorphism (SNP). The ligated probes are then stained.

Scanning: The microarray is scanned to detect the fluorescent signals from the hybridized

and stained probes.

Genotype Calling: The signal intensities are processed by a genotyping algorithm (e.g.,

AxiomGT1 with RHA) to make genotype calls (e.g., homozygous reference, heterozygous,

homozygous alternative). Genotype calling is often performed in batches of several thousand

samples.[1]

Whole Exome Sequencing for Validation
WES is frequently used to validate the findings from microarray studies, especially for rare

variants. A typical WES workflow includes:

DNA Extraction and Quality Control: High-quality genomic DNA is extracted and its integrity

is assessed.

DNA Fragmentation: The DNA is fragmented into smaller, manageable pieces.

Library Preparation: Adapters are ligated to the ends of the DNA fragments to create a

sequencing library.

Exome Capture/Enrichment: The library is hybridized to a set of probes that are specific to

the exonic regions of the genome, thereby enriching for these regions.[3][7]

Sequencing: The enriched library is sequenced using a high-throughput NGS platform.

Data Analysis:

Read Alignment: The sequencing reads are aligned to a reference human genome.

Variant Calling: Differences between the aligned reads and the reference genome are

identified to call variants (SNPs, indels).
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Annotation and Filtering: The identified variants are annotated with information about their

potential functional impact, population frequency, and clinical relevance. Variants are then

filtered based on various criteria to prioritize those that are most likely to be pathogenic.
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Caption: Experimental workflow for rare variant detection and validation.
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Rare Variants Can Cause Dysregulation
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Caption: PI3K/Akt signaling pathway and points of dysregulation by rare variants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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